![molecular formula C13H19N3O4S B13298134 N-[(4-Methylpiperidin-4-yl)methyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13298134.png)
N-[(4-Methylpiperidin-4-yl)methyl]-2-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Methylpiperidin-4-yl)methyl]-2-nitrobenzene-1-sulfonamide is a chemical compound that features a piperidine ring substituted with a methyl group and a nitrobenzene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylpiperidin-4-yl)methyl]-2-nitrobenzene-1-sulfonamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized by reacting 4-methylpiperidine with appropriate reagents under controlled conditions.
Attachment of the Nitrobenzene Sulfonamide Moiety: The nitrobenzene sulfonamide group is introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with 2-nitrobenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: Including crystallization, filtration, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methylpiperidin-4-yl)methyl]-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are often used.
Major Products
Reduction: Produces the corresponding amine derivative.
Substitution: Results in the formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-[(4-Methylpiperidin-4-yl)methyl]-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.
Biological Studies: Used as a probe to investigate biological pathways and mechanisms.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[(4-Methylpiperidin-4-yl)methyl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to therapeutic effects. The piperidine ring may also play a role in binding to receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(4-Methylpiperidin-4-yl)methyl]-2-nitrobenzene-1-sulfonamide is unique due to its specific combination of a piperidine ring with a nitrobenzene sulfonamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H19N3O4S |
|---|---|
Molecular Weight |
313.37 g/mol |
IUPAC Name |
N-[(4-methylpiperidin-4-yl)methyl]-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H19N3O4S/c1-13(6-8-14-9-7-13)10-15-21(19,20)12-5-3-2-4-11(12)16(17)18/h2-5,14-15H,6-10H2,1H3 |
InChI Key |
DFYOFOAFHYPCCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





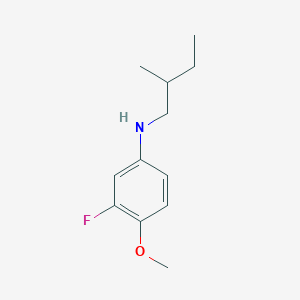
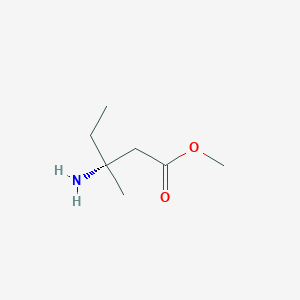

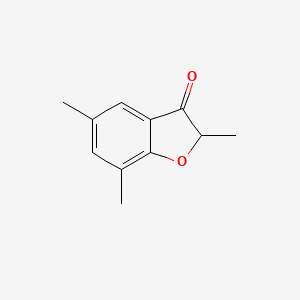
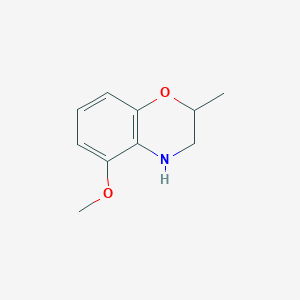
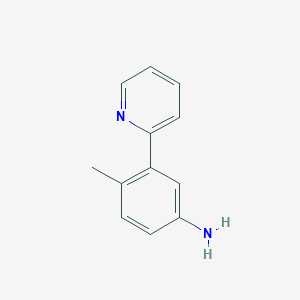
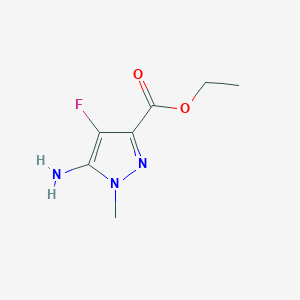
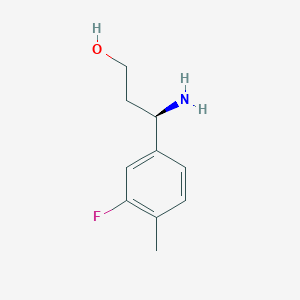
![5-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B13298123.png)


